molecular formula C18H18O8 B14146958 2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate CAS No. 53529-21-8

2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate

Cat. No.: B14146958
CAS No.: 53529-21-8
M. Wt: 362.3 g/mol
InChI Key: WDBWDPYJZKLDTL-UHFFFAOYSA-N
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Description

2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate is a complex organic compound that features a benzofuran ring and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate typically involves multiple steps. One common method includes the reaction of phthalic anhydride with ethylene glycol to form a diester intermediate. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

53529-21-8

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

2-benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate

InChI

InChI=1S/C10H14O5.C8H4O3/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2;9-7-5-3-1-2-4-6(5)8(10)11-7/h3-4H,1-2,5-8H2;1-4H

InChI Key

WDBWDPYJZKLDTL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOCCOC(=O)C=C.C1=CC=C2C(=C1)C(=O)OC2=O

Origin of Product

United States

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